molecular formula C20H21N3O4 B2522932 N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide CAS No. 941938-74-5

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide

Cat. No.: B2522932
CAS No.: 941938-74-5
M. Wt: 367.405
InChI Key: WVLWBVGJLZKSIV-UHFFFAOYSA-N
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Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide is a synthetic organic compound that features an indole moiety linked to an oxalamide group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both indole and dimethoxyphenyl groups suggests it may exhibit unique biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

    Attachment of the Ethyl Group: The indole derivative is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group at the nitrogen position.

    Formation of the Oxalamide: The final step involves the reaction of the ethylated indole with oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of indole-2,3-dione derivatives.

    Reduction: Reduction of the oxalamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides at elevated temperatures.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated phenyl derivatives.

Scientific Research Applications

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to bioactive indole derivatives. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.

    Pharmacology: The compound can be used to study receptor binding and signal transduction pathways, particularly those involving serotonin receptors due to the indole moiety.

    Materials Science: Its unique structure may allow it to be used in the development of novel organic materials with specific electronic or optical properties.

    Biology: It can serve as a probe to investigate biological processes involving indole derivatives, such as tryptophan metabolism.

Mechanism of Action

The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide is likely related to its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, influencing neurotransmission and potentially exhibiting psychoactive effects. The oxalamide group may facilitate binding to enzymes or proteins, modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(1H-indol-3-yl)ethyl)-N2-phenyl oxalamide: Lacks the methoxy groups on the phenyl ring, which may result in different biological activities.

    N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide: Contains a single methoxy group, potentially altering its chemical reactivity and biological properties.

    N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,4-dichlorophenyl)oxalamide: Substitution with chlorine atoms may enhance its electron-withdrawing properties, affecting its reactivity and interactions.

Uniqueness

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its electronic properties and interactions with biological targets. This structural feature may enhance its potential as a therapeutic agent or a research tool in various scientific fields.

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-26-14-7-8-17(18(11-14)27-2)23-20(25)19(24)21-10-9-13-12-22-16-6-4-3-5-15(13)16/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLWBVGJLZKSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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